molecular formula C20H20N2O2S2 B2595706 N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2034340-20-8

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2595706
CAS RN: 2034340-20-8
M. Wt: 384.51
InChI Key: HYZGGNOOEOMSCN-UHFFFAOYSA-N
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Description

“N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide” is a complex chemical compound. It contains a thiophene unit, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene-based compounds can be complex. They often involve a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .


Chemical Reactions Analysis

Thiophene-based compounds can undergo a variety of chemical reactions. For example, they can participate in condensation reactions to form aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Future Directions

Thiophene-based compounds have a wide range of potential applications, from medicinal chemistry to material science. Future research may focus on developing new thiophene derivatives with improved properties and exploring their potential applications .

properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c23-26(24,18-8-7-16-4-1-2-5-17(16)13-18)22-14-15-9-10-21-19(12-15)20-6-3-11-25-20/h3,6-13,22H,1-2,4-5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZGGNOOEOMSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

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